2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
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Overview
Description
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound that features a pyrazole ring linked to a benzonitrile moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-propyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ether formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its pyrazole and benzonitrile moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)benzonitrile: Lacks the propyl group, which may affect its reactivity and biological activity.
4-(1H-pyrazol-1-yl)benzonitrile: Similar structure but different substitution pattern on the pyrazole ring.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Contains a carbamate group, which introduces different chemical properties.
Uniqueness
The presence of the propyl group on the pyrazole ring may enhance its lipophilicity and biological activity compared to similar compounds .
Biological Activity
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile, also known as PPBN, is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole moiety linked to a benzonitrile unit. Research has indicated that PPBN exhibits significant pharmacological potential, particularly in the fields of anti-inflammatory, anti-tumor, and anti-diabetic activities.
Chemical Structure and Properties
The chemical formula for PPBN is C14H16N2O, with a molecular weight of approximately 232.29 g/mol. The presence of the propyl-substituted pyrazole enhances its solubility and biological activity compared to other similar compounds.
Anti-inflammatory Activity
PPBN has demonstrated notable anti-inflammatory effects in various studies. In vitro research indicates that it can inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests a potential mechanism for reducing inflammation in various pathological conditions .
Anti-tumor Activity
The compound has shown promise in cancer research, where it induces apoptosis in cancer cells and enhances the sensitivity of these cells to chemotherapy agents. For instance, studies have reported that PPBN effectively reduces cell viability in several cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent cytotoxicity .
Anti-diabetic Activity
In animal models, PPBN has been found to lower blood glucose levels and improve insulin sensitivity in diabetic rats. This highlights its potential application in managing diabetes and related metabolic disorders .
The biological activities of PPBN can be attributed to its ability to interact with various molecular targets within cells. For example:
- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, PPBN may modulate immune responses effectively.
- Apoptosis Induction : The compound's role in promoting apoptosis suggests involvement in pathways that regulate cell survival and death.
Case Studies and Research Findings
Safety Profile
Toxicity studies have revealed that PPBN exhibits low toxicity levels, with no adverse effects observed at doses up to 5 g/kg in acute toxicity tests on mice. Sub-chronic studies have also shown no detrimental effects on liver or kidney function in rats, indicating a favorable safety profile for further research .
Properties
Molecular Formula |
C13H13N3O |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(1-propylpyrazol-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-7-16-10-12(9-15-16)17-13-6-4-3-5-11(13)8-14/h3-6,9-10H,2,7H2,1H3 |
InChI Key |
KSAFCYPERQKLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
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